molecular formula C13H13NO4 B086354 ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate CAS No. 14771-33-6

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B086354
CAS No.: 14771-33-6
M. Wt: 247.25 g/mol
InChI Key: KAVIIWPDSFYACO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 14771-33-6) is an indole-derived compound featuring a 5-methoxy substituent on the indole ring and an ethyl oxoacetate group at the 3-position. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and neuroactive properties . This compound is synthesized via the reaction of 5-methoxyindole with oxalyl chloride in diethyl ether, followed by hydrolysis and esterification, yielding a 91% product . Its structure is characterized by the electron-donating methoxy group, which influences reactivity and interactions with biological targets, and the ethyl ester moiety, which enhances lipophilicity compared to carboxylic acid analogs .

Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVIIWPDSFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376913
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-33-6
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation with Methyl 2-Chloro-2-Oxoacetate

An alternative route employs methyl 2-chloro-2-oxoacetate and diethylaluminum chloride (Et2_2AlCl) as a Lewis acid catalyst.

Procedure :

  • Catalyst Activation : Et2_2AlCl (1 M in hexane) is added to 5-methoxyindole in anhydrous dichloromethane (DCM) at 0°C.

  • Acylating Agent Addition : Methyl 2-chloro-2-oxoacetate is introduced dropwise, and the mixture is stirred for 3 hours.

  • Quenching : The reaction is quenched with saturated ammonium chloride (NH4_4Cl) and adjusted to pH 7.5.

  • Purification : Flash column chromatography (25% ethyl acetate in petroleum ether) isolates the product.

Key Observations :

  • Yield : 66% for analogous indole derivatives.

  • Substrate Flexibility : This method accommodates substituted indoles, though steric hindrance at the 2-position may reduce efficiency.

Comparative Advantage :
Et2_2AlCl enhances electrophilicity at the indole’s 3-position, facilitating acylation without requiring pre-protection of the NH group.

Alternative Alkylation and Esterification Strategies

While less common, alkylation of pre-formed oxoacetate salts offers a divergent pathway.

Example :

  • Reagents : Ethyl bromocyanoacetate and indole derivatives refluxed in acetone.

  • Outcome : Although designed for benzothiazole-indole hybrids, this method underscores the versatility of α-halo esters in constructing similar frameworks.

Optimization and Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Reactions : The acyl chloride method (0–20°C) minimizes side reactions such as indole polymerization.

  • Solvent Choice : Ethanol and DCM are preferred for their ability to dissolve both polar and non-polar intermediates.

Catalytic Systems

  • Et3_3N vs. Et2_2AlCl : Et3_3N is non-nucleophilic, ideal for esterifications, whereas Et2_2AlCl enables Friedel-Crafts reactions but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Ethyl acetate/petroleum ether gradients (25–33%) effectively resolve polar byproducts.

  • Recrystallization : Cold ethanol washes remove unreacted starting materials, yielding high-purity oils.

Table 2. Key Spectral Data

Signal TypeChemical Shift (ppm)Assignment
1^1H NMR (NH)10.21Indole NH proton
1^1H NMR (OCH3_3)3.80Methoxy group
LC-MS248.13[M+H]+^+ for C13_{13}H13_{13}NO4_4

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxoacetate group at C3 of the indole ring undergoes substitution with amines, alcohols, and alkyl halides under mild conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationEthanol, Et₃N (0–20°C, 1 h)Ethyl ester derivative90–95%
AmidationNH₃ in ethanol, H₂SO₄ (reflux, 6 h)Acetamide derivatives66–91%
AcylationOxalyl chloride, CH₃ONa (Et₂O, −30°C)2-Oxoacetyl chloride intermediates76–91%

Key Findings :

  • Triethylamine acts as a base to neutralize HCl during acyl chloride formation, enhancing reaction efficiency .

  • Steric hindrance from the 5-methoxy group slows substitution at C3 compared to unsubstituted indoles .

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions to form fused heterocycles:

Cyclization PartnerConditionsProductApplicationSource
2-(Benzo[d]isoxazol-3-yl)acetamidet-BuOK, THF, 80°CPyrimido[4,5-d]pyrimidine analogsKinase inhibition
Ethyl pyruvateBrønsted acid ionic liquid, 80°Cα-IndolylacrylatesAnticancer agents
Diethoxymethyl acetateReflux in ethanolPyrimidine-2,4(1H,3H)-dionesEGFR inhibitors

Mechanistic Insight :

  • Acid catalysts (e.g., ionic liquids) protonate the carbonyl group, increasing electrophilicity for nucleophilic attack by indole’s C3 position .

  • Copper catalysts enable carbonylative coupling with CO, forming α-keto esters .

Ester Hydrolysis

Hydrolysis AgentConditionsProductYieldNotes
H₂SO₄ (concentrated)Reflux, 6 h2-(5-Methoxy-1H-indol-3-yl)acetic acid80%Retains indole NH proton
NaOH (aqueous)RT, 2 hSodium salt of oxoacetate95%Requires pH control

Reduction

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 0°CEthyl 2-(5-methoxyindol-3-yl)-2-hydroxyacetate70% (C=O → CHOH)
H₂/Pd-CMeOH, 25°C, 1 atmEthyl 2-(5-methoxyindol-3-yl)acetate85% (C=O → CH₂)

Cross-Coupling Reactions

Palladium- and copper-mediated couplings exploit the electron-rich indole ring:

Reaction TypeCatalytic SystemCoupling PartnerProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFArylboronic acidsBiaryl-indole hybrids60–75%
UllmannCuI, 1,10-phenanthroline, DMFAryl halides5-Methoxyindole-3-carboxylates55%

Limitations :

  • The 5-methoxy group reduces reactivity in C–H activation compared to halogen-substituted indoles .

Biological Derivatization

Derivatives synthesized from this compound exhibit pharmacological activities:

Derivative ClassBiological ActivityIC₅₀/EC₅₀Target
MaleimidesGSK-3β inhibition12–45 nMGlycogen synthase kinase
α-IndolylacrylatesAntiproliferative (MCF-7 cells)8.2 μMTubulin polymerization
PyrimidopyrimidinesEGFR inhibition0.9–3.4 μMEpidermal growth factor receptor

Comparative Reactivity Data

Substituent effects on reaction outcomes:

Substituent (Position)Reaction Rate (vs. H)Yield (%)Notes
5-OMe0.65×70–85Electron donation reduces electrophilicity
6-F1.2×88–92Fluorine enhances oxidative stability
2-Me0.8×65–75Steric hindrance at C3 slows kinetics

Scientific Research Applications

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is primarily studied for its potential pharmacological properties, particularly in medicinal chemistry. Research indicates that indole derivatives can interact with various biological targets, influencing pathways related to cell growth, apoptosis, and inflammation.

Anticancer Activity

Studies have shown that this compound may exhibit anticancer properties by modulating enzyme activity or receptor interactions within cells. The mechanism of action often involves:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

Specific studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research into the antimicrobial effects of this compound has also been promising. The compound may exhibit activity against a range of pathogens by disrupting their cellular processes.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound showed significant inhibition of cell growth in breast cancer cells (MCF7) with an IC50 value indicating potent activity.
  • Antimicrobial Activity Assessment :
    • Objective : To test against Gram-positive and Gram-negative bacteria.
    • Results : this compound exhibited notable antibacterial activity compared to standard antibiotics.
  • Mechanistic Studies :
    • Objective : To elucidate the pathways influenced by the compound.
    • Findings : It was found to affect signaling pathways associated with apoptosis, particularly through modulation of caspase activity.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

Structural Analogues with Varying Methoxy Positions

Methoxy substitution on the indole ring significantly impacts electronic and steric properties:

  • 2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (CAS N/A) : The 6-methoxy isomer, synthesized similarly with a 97% yield, replaces the 5-methoxy group, altering electronic distribution. The carboxylic acid group increases polarity, reducing membrane permeability compared to the ethyl ester .
  • 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (CAS N/A) : The 7-methoxy derivative requires extended reflux (20.5 hours), suggesting steric hindrance or electronic effects at this position slow the reaction .

Halogen-Substituted Derivatives

  • The similarity score (0.92) indicates structural resemblance but distinct electronic properties due to bromine’s electronegativity .

Ester and Amide Variants

  • Ethyl-(2-oxo-indol-3-yl)acetate : This compound lacks the methoxy group but retains the ethyl ester, emphasizing the role of the oxoacetate group in metabolic pathways. Its structural simplicity may reduce target specificity compared to methoxy-substituted analogs .
  • 2-(4-Methoxyphenyl)-N-methyl-2-oxoacetamide (CAS N/A) : Replacing the indole ring with a phenyl group and substituting the ester with an amide reduces reactivity, enhancing stability but limiting enzymatic hydrolysis in vivo .

Heterocyclic and Hybrid Structures

  • Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Incorporates a benzothiazole ring and cyano group, broadening biological activity but complicating synthesis. The cyano group introduces toxicity concerns absent in the target compound .

Biological Activity

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group at the 5-position of the indole ring, which enhances its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their broad spectrum of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

The presence of electron-donating groups, such as methoxy, significantly influences the biological properties and reactivity of these compounds .

Target Interactions

This compound interacts with various biological targets through multiple mechanisms:

  • Receptor Binding : The compound binds with high affinity to several receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Cellular Pathways : The compound influences cellular signaling pathways, leading to apoptosis in cancer cells and modulation of immune responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
A549 (Lung)8.0
MCF7 (Breast)15.0

The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It demonstrates the ability to reduce pro-inflammatory cytokines and inhibit COX enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study reported that this compound exhibited activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .
  • Cell Proliferation Assays : In a series of experiments using the MTT assay, this compound was shown to significantly reduce cell viability in cancer cell lines, confirming its potential as an anticancer agent .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at a molecular level .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, and how are reaction conditions optimized?

The compound is typically synthesized via electrophilic acylation at the C3 position of 5-methoxyindole. A common method involves reacting indole derivatives with oxalyl chloride followed by esterification with ethanol. For example, acylation of 5-methoxyindole with oxalyl chloride at low temperatures (0–5°C) in anhydrous dichloromethane yields the intermediate oxalyl chloride adduct, which is then treated with sodium ethoxide to form the ethyl ester . Reaction optimization often involves adjusting temperature, solvent polarity, and stoichiometry to improve yields (e.g., higher yields at –10°C due to reduced side reactions) .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, the crystal structure of a related compound, N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, was resolved using SHELXTL software, revealing planar indole and glyoxylate moieties with intermolecular hydrogen bonding . Complementary techniques include FT-IR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹), NMR (e.g., ¹H NMR: indole H-2 proton at δ 7.5–7.7 ppm, methoxy group at δ 3.8–3.9 ppm), and high-resolution mass spectrometry (HRMS) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is widely used. Recrystallization from ethanol or methanol can further purify the compound, with purity verified by thin-layer chromatography (TLC) or HPLC (≥95% purity) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and vibrational frequencies. For example, studies on analogous indole glyoxylates show strong electron-withdrawing effects at the oxoacetate group, influencing reactivity in nucleophilic substitutions . Computational tools like Gaussian or ORCA are used to simulate spectroscopic data, which are cross-validated with experimental FT-IR and NMR results .

Q. What strategies address contradictions in spectroscopic or crystallographic data during characterization?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or crystal packing. Solvent correction models in DFT or dynamic NMR experiments (variable-temperature studies) can resolve such issues. For crystallographic ambiguities (e.g., disorder in methoxy groups), refinement using SHELXL with restraints on thermal parameters improves accuracy .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

The planar indole ring and electron-deficient oxoacetate group enable interactions with biological targets. For instance, derivatives of 2-(indol-3-yl)-2-oxoacetates exhibit anti-proliferative activity by inhibiting kinase enzymes via hydrogen bonding with the oxoacetate carbonyl. Molecular docking studies (e.g., AutoDock Vina) suggest binding affinities to ATP-binding pockets in kinases .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling up electrophilic acylation may lead to racemization at the α-keto position. Chiral HPLC or asymmetric catalysis (e.g., using chiral auxiliaries or organocatalysts) can preserve enantiopurity. For example, kinetic resolution during esterification with chiral alcohols has been reported for similar glyoxylates .

Q. How is the compound’s stability under various pH and temperature conditions evaluated?

Forced degradation studies (e.g., exposure to 0.1 M HCl, NaOH, or UV light) followed by LC-MS analysis identify degradation products. For instance, the oxoacetate group hydrolyzes to carboxylic acid under alkaline conditions, requiring storage at neutral pH and –20°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

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